molecular formula C13H10F3NO2 B14767498 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine

2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14767498
M. Wt: 269.22 g/mol
InChI Key: AMIZOYRCFBVVLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it a preferred method for the synthesis of such compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

  • 2-Hydroxy-3-methyl-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-methyl-5-(3-(trifluoromethyl)phenyl)pyridine
  • 2-Hydroxy-3-methyl-5-(3-(difluoromethoxy)phenyl)pyridine

Uniqueness: The presence of the trifluoromethoxy group in 2-Hydroxy-3-methyl-5-(3-(trifluoromethoxy)phenyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to its analogs. This makes it a valuable compound for various applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C13H10F3NO2/c1-8-5-10(7-17-12(8)18)9-3-2-4-11(6-9)19-13(14,15)16/h2-7H,1H3,(H,17,18)

InChI Key

AMIZOYRCFBVVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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